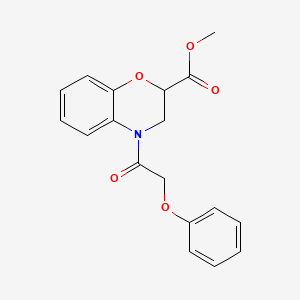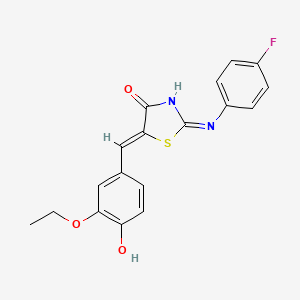![molecular formula C20H15F3N6OS2 B12132150 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12132150.png)
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a trifluoromethylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be synthesized using benzaldehyde, malononitrile, and sodium azide . The thiazole ring is then introduced through a reaction involving substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to natural substrates . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetonitrile: Similar structure but with an acetonitrile group instead of the thiazole ring.
1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles: Contains a tetrazole ring and exhibits similar biological activities.
Uniqueness
What sets 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole and thiazole rings, along with the trifluoromethylbenzyl group, makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C20H15F3N6OS2 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H15F3N6OS2/c21-20(22,23)14-6-4-5-13(9-14)10-16-11-24-18(32-16)25-17(30)12-31-19-26-27-28-29(19)15-7-2-1-3-8-15/h1-9,11H,10,12H2,(H,24,25,30) |
InChI-Schlüssel |
CKMGBKXAXQNDJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132070.png)

![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12132075.png)
![1-(4-ethoxyphenyl)-3-((4-fluorophenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132076.png)
![3-methylbutyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12132101.png)

![(5Z)-2-(3-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132106.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12132114.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine](/img/structure/B12132124.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B12132139.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12132155.png)
